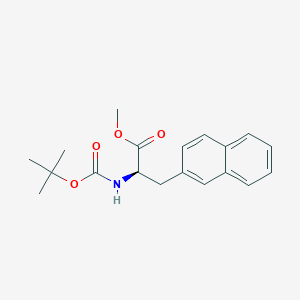

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoate

CAS No.: 123795-41-5

Cat. No.: VC7389936

Molecular Formula: C19H23NO4

Molecular Weight: 329.396

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 123795-41-5 |

|---|---|

| Molecular Formula | C19H23NO4 |

| Molecular Weight | 329.396 |

| IUPAC Name | methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate |

| Standard InChI | InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-16(17(21)23-4)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,20,22)/t16-/m1/s1 |

| Standard InChI Key | GUZJZIQXCBCAGJ-MRXNPFEDSA-N |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a central chiral carbon atom at the α-position of the amino group, conferring its (R)-configuration. The Boc group protects the amine, while the methyl ester stabilizes the carboxylic acid moiety. The naphthalen-2-yl substituent introduces aromatic bulk, influencing both reactivity and solubility.

Molecular Formula: C₁₉H₂₃NO₄

Molecular Weight: 329.396 g/mol

IUPAC Name: Methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate

Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS No. | 123795-41-5 | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Solubility | Likely soluble in organic solvents (DCM, THF) | Inferred |

Synthesis and Enantiocontrol

Boc Protection Strategy

The Boc group is introduced post-hydrogenation to prevent amine oxidation and side reactions. This step typically employs di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Applications in Medicinal Chemistry

Peptide Synthesis

The Boc-protected amino acid is a precursor to non-natural amino acids in peptide drugs. Its naphthalene moiety enhances peptide stability and binding affinity to hydrophobic targets .

Enzyme Inhibitor Development

Chiral naphthylalanine derivatives are explored as inhibitors for proteases and kinases. The bulky naphthalene group occupies hydrophobic pockets in enzyme active sites .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Peaks for naphthalene protons (δ 7.2–8.0 ppm), Boc tert-butyl groups (δ 1.4 ppm), and methyl ester (δ 3.7 ppm).

-

¹³C NMR: Carbonyl signals at δ 170–175 ppm (ester and Boc carbamates).

Mass Spectrometry (MS)

-

ESI-MS: [M+H]⁺ peak at m/z 330.4 (calculated: 329.396).

Comparison with Structural Analogues

Table 2: Key Differences from Analogues

| Compound | Structural Variation | Impact on Properties |

|---|---|---|

| (S)-Methyl 2-(Boc-amino)-3-(2-naphthyl)propanoate | Opposite configuration at Cα | Altered biological activity |

| (R)-Methyl 2-(Boc-amino)-3-phenylpropanoate | Phenyl vs. naphthyl | Reduced hydrophobicity |

The naphthalene ring enhances π-π stacking interactions compared to phenyl analogues, improving binding in protein-ligand interactions .

Industrial and Academic Relevance

Scalability Challenges

The multikilogram-scale synthesis reported by Boaz et al. demonstrates industrial viability, though catalyst cost and crystallization efficiency require optimization .

Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume